molecular formula C15H13NO B171568 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 169192-57-8

6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B171568
CAS RN: 169192-57-8
M. Wt: 223.27 g/mol
InChI Key: MBYCZAPRUMJYEK-UHFFFAOYSA-N
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Description

6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one, also known as 2-Pyridyl-1,2,3,4-tetrahydro-1-naphthalenone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its solubility in water is limited, which may limit its use in certain experiments. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.

Future Directions

There are several future directions for the study of 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one. One potential direction is to investigate its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a chemopreventive agent for cancer. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential interactions with other drugs.

Scientific Research Applications

6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

169192-57-8

Product Name

6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

6-pyridin-2-yl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C15H13NO/c17-15-6-3-4-11-10-12(7-8-13(11)15)14-5-1-2-9-16-14/h1-2,5,7-10H,3-4,6H2

InChI Key

MBYCZAPRUMJYEK-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)C3=CC=CC=N3)C(=O)C1

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CC=CC=N3)C(=O)C1

synonyms

6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dihydro-6-trifluoromethylsulfonyloxy-1(2H) -naphthalenone (2.40 g, 8.17 mmol) was dissolved in 25 ml of N,N-dimethylformamide in an argon atmosphere, and 3.65 g (9.91 mmol) of 2-pyridyltributyltin, 1.04 g (24.5 mmol) of lithium chloride and 0.29 g (0.41 mmol) of bistriphenylphosphinepalladium chloride were added to the solution. The mixture was stirred at 120° C. for 4 hours. The reaction product was cooled to room temperature. Ethyl acetate and a 2M-ammonium fluoride aqueous solution were added thereto, followed by stirring the mixture at room temperature overnight. The precipitate was filtered through Celite, and the filtrate was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride aqueous solution, and dried over anhydrous magnesium sulfate. After the solvent was distilled off under reduced pressure, the residue was purified by silica-gel column chromatography (eluent: a mixture of 30% ethyl acetate and hexane) to obtain 0.93 g of the above-mentioned compound (yield 51%).
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2.4 g
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3.65 g
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1.04 g
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0.29 g
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reactant
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25 mL
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solvent
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0 (± 1) mol
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